N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The starting material, 5-chloro-2-hydroxybenzoic acid, undergoes esterification to form the corresponding ester.
Introduction of the Pyrrolidinylsulfonyl Group: The ester is then reacted with pyrrolidine and a sulfonyl chloride reagent under basic conditions to introduce the pyrrolidinylsulfonyl group.
Formation of the Benzamide Moiety: The intermediate product is then subjected to amidation with an appropriate amine to form the final benzamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific physical and chemical characteristics.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antioxidant.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidinylsulfonyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can be compared with similar compounds such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound shares the hydroxyphenyl and chloro groups but lacks the pyrrolidinylsulfonyl and benzamide moieties.
N-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar hydroxyphenyl group but differs in the presence of a carboxylate group instead of the benzamide moiety.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-13-6-7-16(21)15(11-13)19-17(22)12-4-3-5-14(10-12)25(23,24)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRZHUJAOCFWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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